5-Formyl-2-hydroxybenzoyl chloride
Description
5-Formyl-2-hydroxybenzoyl chloride is a benzoyl chloride derivative featuring a hydroxyl (-OH) group at position 2 and a formyl (-CHO) group at position 5 on the aromatic ring. Its molecular formula is C₈H₅ClO₃, with an average molecular weight of 184.58 g/mol. The compound combines the reactivity of an acyl chloride (COCl) with the electron-withdrawing effects of the formyl group and the hydrogen-bonding capability of the hydroxyl group. These features make it a versatile intermediate in organic synthesis, particularly for acylations, condensations, and as a precursor for pharmaceuticals or agrochemicals .
Properties
CAS No. |
138851-41-9 |
|---|---|
Molecular Formula |
C8H5ClO3 |
Molecular Weight |
184.57 g/mol |
IUPAC Name |
5-formyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H5ClO3/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-4,11H |
InChI Key |
RNDQZZMTQPJGGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)C(=O)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)Cl)O |
Synonyms |
Benzoyl chloride, 5-formyl-2-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoyl Chlorides
The following compounds share the benzoyl chloride core but differ in substituents, which significantly alter their properties:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|
| 5-Formyl-2-hydroxybenzoyl chloride | C₈H₅ClO₃ | 184.58 | 2-OH, 5-CHO, 1-COCl | Acyl chloride, hydroxyl, formyl |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₂FO₂ | 299.12 | 5-Cl, 2-O-(3-fluorobenzyl), 1-COCl | Acyl chloride, chloro, benzyloxy, fluoro |
| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₈Cl₃FO₂ | 333.56 | 5-Cl, 2-O-(2-Cl-6-F-benzyl), 1-COCl | Acyl chloride, chloro, benzyloxy, fluoro |
Key Differences:
- Reactivity:
- The formyl and hydroxyl groups in this compound enhance its polarity and susceptibility to nucleophilic attack (e.g., aldol condensation or esterification) .
- In contrast, the chloro and fluorobenzyloxy substituents in the compared compounds increase lipophilicity and stability against hydrolysis, favoring applications in hydrophobic environments .
Synthesis:
Applications:
Formyl-Containing Heterocycles
Table 2: Comparison with 5-Chloro-2-formylpyridine
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents |
|---|---|---|---|---|
| This compound | C₈H₅ClO₃ | 184.58 | Benzene | 2-OH, 5-CHO, 1-COCl |
| 5-Chloro-2-formylpyridine | C₆H₄ClNO | 141.56 | Pyridine | 5-Cl, 2-CHO |
Key Differences:
- Applications:
Reactivity and Stability
- The hydroxyl group in this compound may lead to dimerization or ester formation under acidic conditions, whereas the chloro and fluorobenzyloxy groups in analogs enhance stability against hydrolysis .
- The formyl group enables condensation reactions (e.g., with amines to form Schiff bases), a feature absent in halogenated analogs .
Industrial Relevance
- This compound is valuable in synthesizing photoactive compounds or biodegradable polymers due to its dual functional groups.
- Halogenated analogs are prioritized in drug discovery for their resistance to metabolic degradation and improved membrane permeability .
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